Cas no 118351-98-7 (2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide)

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative featuring a dihydrobenzofuran core with a dimethyl substitution at the 2-position. This structure imparts stability and potential reactivity for further functionalization, making it a valuable intermediate in organic synthesis. The sulfonamide group enhances its utility in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. Its rigid benzofuran scaffold may contribute to improved binding affinity in biologically active compounds. The compound's synthetic versatility and well-defined stereochemistry make it suitable for applications in pharmaceutical research and fine chemical production. Careful handling is recommended due to the reactive sulfonamide moiety.
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide structure
118351-98-7 structure
Product Name:2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
CAS No:118351-98-7
MF:C10H13NO3S
MW:227.280121564865
MDL:MFCD18897560
CID:5167182
PubChem ID:15611039
Update Time:2025-06-27

2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-aminosulfonyl-2,3-dihydro-2,2-dimethylbenzofuran
    • 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
    • MDL: MFCD18897560
    • Inchi: 1S/C10H13NO3S/c1-10(2)6-7-5-8(15(11,12)13)3-4-9(7)14-10/h3-5H,6H2,1-2H3,(H2,11,12,13)
    • InChI Key: SRMCSVBPWMJZAS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)CC(C)(C)O2)(N)(=O)=O

Computed Properties

  • Exact Mass: 227.06161445g/mol
  • Monoisotopic Mass: 227.06161445g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 77.8

2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-226389-1g
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
118351-98-7
1g
$800.0 2023-08-31
Enamine
EN300-226389-5g
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
118351-98-7
5g
$2318.0 2023-08-31
Enamine
EN300-226389-10g
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
118351-98-7
10g
$3438.0 2023-08-31
Enamine
EN300-226389-0.05g
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
118351-98-7 95%
0.05g
$186.0 2024-06-20
Enamine
EN300-226389-0.1g
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
118351-98-7 95%
0.1g
$277.0 2024-06-20
Enamine
EN300-226389-0.25g
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
118351-98-7 95%
0.25g
$396.0 2024-06-20
Enamine
EN300-226389-0.5g
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
118351-98-7 95%
0.5g
$624.0 2024-06-20
Enamine
EN300-226389-1.0g
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
118351-98-7 95%
1.0g
$800.0 2024-06-20
Enamine
EN300-226389-2.5g
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
118351-98-7 95%
2.5g
$1568.0 2024-06-20
Enamine
EN300-226389-5.0g
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
118351-98-7 95%
5.0g
$2318.0 2024-06-20

Additional information on 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide

2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-5-Sulfonamide: A Promising Compound in Pharmaceutical Research

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS No. 118351-98-7) has emerged as a significant compound in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This molecule belongs to the class of sulfonamide derivatives, which are widely studied for their diverse applications in drug discovery and development. The benzofuran scaffold, combined with the sulfonamide functional group, provides a versatile platform for modulating molecular interactions with biological targets.

Recent studies have highlighted the importance of the 2,3-dihydro configuration in the 1-benzofuran ring system. This structural feature contributes to the molecule's stability and enhances its ability to engage with specific protein domains. The 2,2-dimethyl substituents further stabilize the molecular framework, potentially influencing its pharmacokinetic properties. Researchers are increasingly focusing on the 5-sulfonamide position as a key site for functional group modification to optimize therapeutic potential.

Advancements in computational chemistry have enabled detailed analysis of the 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide molecule's interaction with biological targets. Molecular docking studies suggest that the compound may bind to specific enzyme active sites, such as those involved in inflammatory pathways. This aligns with growing interest in developing anti-inflammatory agents with improved selectivity and reduced side effects. The sulfonamide group is particularly notable for its ability to form hydrogen bonds with target proteins, a mechanism that has been extensively explored in the design of novel therapeutics.

One of the most promising applications of this compound is in the field of oncology. Recent research published in Journal of Medicinal Chemistry (2023) demonstrated that the 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide scaffold exhibits potential as an inhibitor of specific kinases associated with tumor progression. The study revealed that the compound's ability to modulate these pathways could lead to the development of targeted therapies for certain cancers. This finding underscores the importance of structural optimization in enhancing the compound's therapeutic efficacy.

Another area of active investigation is the compound's potential as a modulator of neurotransmitter systems. Preliminary studies suggest that the benzofuran ring system may interact with serotonin receptors, opening new avenues for the treatment of neurological disorders. The 5-sulfonamide group appears to play a critical role in this interaction, as evidenced by in vitro assays showing significant receptor binding affinity. These findings highlight the compound's versatility in addressing multiple therapeutic indications.

The synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide has been optimized through various chemical methodologies. Recent advances in asymmetric catalysis have enabled the efficient preparation of this compound with high stereochemical purity. The use of green chemistry principles in its synthesis not only improves yield but also reduces environmental impact, aligning with the growing emphasis on sustainable pharmaceutical development.

Pharmacokinetic studies of the compound have revealed promising properties that make it an attractive candidate for drug development. The 2,2-dimethyl substituents contribute to enhanced metabolic stability, while the sulfonamide group may influence solubility characteristics. These properties are critical for ensuring effective drug delivery and maintaining therapeutic concentrations in the body.

Current research is also exploring the compound's potential as a lead molecule for the development of anti-microbial agents. The benzofuran scaffold has shown activity against certain bacterial strains, and the 5-sulfonamide group may enhance this activity by interfering with microbial metabolic processes. These findings suggest that the compound could be further developed into novel antibiotics, addressing the growing challenge of antimicrobial resistance.

Collaborative efforts between academic and industrial researchers are accelerating the understanding of this compound's biological mechanisms. High-throughput screening assays have identified several potential targets for the 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide molecule, including enzymes involved in metabolic pathways and ion channel proteins. These discoveries are paving the way for the design of more effective therapeutic agents.

The structural flexibility of the 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide scaffold offers opportunities for further chemical modification. Researchers are investigating the impact of substituents on the molecule's biological activity, with particular focus on the 5-sulfonamide position. This approach is expected to yield compounds with improved potency and selectivity for specific therapeutic applications.

In conclusion, 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide represents a promising scaffold in pharmaceutical research. Its unique structural features, combined with the potential for molecular modification, make it an attractive candidate for the development of novel therapeutics. Ongoing studies are likely to uncover additional applications for this compound, further solidifying its importance in the field of medicinal chemistry.

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide continues to attract attention as a versatile platform for drug discovery. Its structural characteristics and potential biological activities position it as a valuable candidate for the development of innovative therapeutics across multiple disease indications. The ongoing research into this compound is expected to yield significant advancements in pharmaceutical science, highlighting its importance in modern drug development strategies.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.